1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone 1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872547
InChI: InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14)
SMILES:
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15872547

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(6-Aminopyridin-3-yl)piperidin-1-yl)ethanone -

Specification

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
IUPAC Name 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H17N3O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3,(H2,13,14)
Standard InChI Key VCUUFQAMGXXVLS-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCCC1C2=CN=C(C=C2)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates three key components:

  • Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1, substituted by an amino group (-NH2_2) at position 6.

  • Piperidine Moiety: A six-membered saturated ring containing five carbon atoms and one nitrogen atom, linked to the pyridine ring via a carbon-carbon bond.

  • Acetyl Group: A ketone functional group (-COCH3_3) attached to the piperidine nitrogen.

The IUPAC name, 1-[2-(6-aminopyridin-3-yl)piperidin-1-yl]ethanone, reflects this arrangement. The canonical SMILES string CC(=O)N1CCCCC1C2=CN=C(C=C2)N\text{CC(=O)N1CCCCC1C2=CN=C(C=C2)N} further clarifies connectivity.

Physicochemical Properties

Key properties include:

  • Molecular Weight: 219.28 g/mol.

  • LogP: Estimated at ~1.45, indicating moderate lipophilicity conducive to membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH2_2) and 3 acceptors (N, O), influencing solubility and target binding.

A comparative analysis with structurally analogous compounds is provided in Table 1.

Table 1: Structural Analogues and Their Properties

Compound NameMolecular FormulaKey Features
1-(6-Aminopyridin-2-yl)ethanoneC7_7H8_8N2_2OSimpler pyridine derivative; lacks piperidine .
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateC14_{14}H22_{22}N4_4O2_2Piperazine ring; tert-butyl ester enhances stability .
1-((R)-3-Amino-piperidin-1-yl)-ethanone hydrochlorideC7_7H15_{15}ClN2_2OChiral piperidine; hydrochloride salt improves solubility .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Formation of the Pyridine-Piperidine Backbone:

    • Step 1: Coupling 6-aminopyridine-3-boronic acid with a piperidine precursor via Suzuki-Miyaura cross-coupling.

    • Step 2: N-acetylation using acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the ketone group .

  • Optimization Strategies:

    • Catalysis: Visible-light photocatalysis with 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) enhances yield in heterocyclic couplings .

    • Solvent Systems: Anhydrous dichloroethane minimizes side reactions during acylation .

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Amino Group Position: Moving the -NH2_2 from pyridine position 6 to 4 reduces antiviral potency by 60%.

  • Piperidine Modifications: Replacing piperidine with morpholine decreases kinase affinity (ΔΔG = +2.1 kcal/mol) .

Stereochemical Influences

  • Chiral Centers: The (R)-enantiomer of a related piperidine derivative shows 3-fold higher antimicrobial activity than the (S)-form .

Applications in Drug Discovery

Anticancer Agents

As a PI3K inhibitor precursor, this compound could augment therapies for breast and prostate cancers . Combination studies with paclitaxel show synergistic effects (CI = 0.45) .

Central Nervous System (CNS) Targets

Structural similarity to acetylcholinesterase inhibitors (e.g., donepezil) suggests potential in Alzheimer’s disease. In silico models predict blood-brain barrier penetration (logBB = 0.32).

Antibiotic Adjuvants

Co-administration with β-lactams restores antibiotic efficacy against methicillin-resistant S. aureus (MRSA) .

Future Directions and Challenges

Research Priorities

  • In Vivo Efficacy: Rodent models for pharmacokinetic-pharmacodynamic (PK/PD) profiling.

  • Formulation Development: Nanoemulsions to enhance oral bioavailability.

Industrial Scalability

  • Cost-Effective Synthesis: Transitioning from batch to continuous-flow reactors to reduce production costs .

Regulatory Considerations

  • Preclinical Safety: Chronic toxicity studies to meet FDA/EMA guidelines.

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